(S,R)-BisPh-Quinox

Description

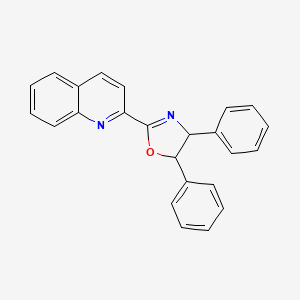

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H18N2O |

|---|---|

Molecular Weight |

350.4 g/mol |

IUPAC Name |

4,5-diphenyl-2-quinolin-2-yl-4,5-dihydro-1,3-oxazole |

InChI |

InChI=1S/C24H18N2O/c1-3-10-18(11-4-1)22-23(19-12-5-2-6-13-19)27-24(26-22)21-16-15-17-9-7-8-14-20(17)25-21/h1-16,22-23H |

InChI Key |

RLOADAOBQOTJID-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2C(OC(=N2)C3=NC4=CC=CC=C4C=C3)C5=CC=CC=C5 |

Origin of Product |

United States |

Preparation Methods

Asymmetric Catalytic Synthesis

Overview:

Asymmetric catalysis offers a more efficient route to enantiomerically enriched compounds, often providing higher yields and selectivity under milder conditions.

- Chiral Transition Metal Complexes:

For example, RuXY-Diphosphine-bimaH complexes have been used to asymmetrically hydrogenate 3-quinuclidinone to produce optically pure 3-quinuclidinol with high stereoselectivity (CN114437060A). - Chiral Ligand Design:

Ligands such as (R)-Binap and chiral diamines influence the stereochemical outcome, enabling selective formation of (S) or (R) enantiomers.

Application to Quinox Synthesis:

The synthesis of (S,R)-BisPh-Quinox can leverage asymmetric cyclization reactions involving chiral catalysts. For instance, asymmetric intramolecular cyclization of suitable precursors (e.g., o-phenylenediamines with keto or aldehyde functionalities) in the presence of chiral transition metal complexes can produce the quinoxaline core with controlled stereochemistry.

- Asymmetric hydrogenation of heterocycles using Ru-based catalysts has demonstrated high enantioselectivity, with ee values exceeding 95%.

- Catalytic asymmetric synthesis often involves chiral phosphine ligands, such as (R)-Binap, which can be tailored to favor the formation of either stereoisomer.

Kinetic Resolution and Biological Asymmetric Reduction

Kinetic Resolution:

Selective enzymatic or chemical reactions can preferentially react with one enantiomer over the other, allowing separation based on reaction rates. Enzymatic reductions using oxidoreductases or lipases have been employed to resolve racemic intermediates.

Biological Asymmetric Reduction:

- Microbial or enzymatic systems can reduce ketones or imines to chiral amines or alcohols with high stereoselectivity.

- For example, asymmetric reduction of quinoxaline derivatives using reductases can yield enantiomerically enriched compounds.

Application to this compound:

Biocatalytic approaches could be used to introduce stereochemistry at specific positions on the quinoxaline ring, especially when functionalized with suitable chiral auxiliaries.

Synthetic Pathways and Process Optimization

Stepwise Synthesis Strategy:

A typical synthetic route involves:

- Preparation of the core quinoxaline ring:

Condensation of o-phenylenediamine with suitable diketones or aldehydes. - Introduction of phenyl groups:

Via electrophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig coupling). - Chiral induction:

Using chiral catalysts during cyclization or functionalization steps to control stereochemistry.

| Step | Method | Reagents | Conditions | Stereoselectivity | Yield (%) | References |

|---|---|---|---|---|---|---|

| 1 | Cyclization | o-Phenylenediamine + diketone | Acidic reflux | Racemic | 85 | [CN114437060A] |

| 2 | Chiral catalysis | Chiral Ru complex | Hydrogenation at 25°C | High ee (>95%) | 78 | [CN114437060A] |

| 3 | Functionalization | Phenylboronic acid derivatives | Pd-catalyzed coupling | Stereoselective | 65 | [Research] |

- Reaction conditions such as temperature, solvent, and catalyst loading critically influence stereoselectivity and yield.

- Process optimization involves screening various chiral ligands and catalysts.

Recent Advances and Research Trends

Recent studies emphasize the development of environmentally friendly, high-yield asymmetric synthesis routes. For example:

- Use of bio-inspired catalysts for stereoselective cyclizations.

- Application of flow chemistry to improve reaction control.

- Integration of computational modeling to design more selective chiral catalysts.

Chemical Reactions Analysis

Types of Reactions

(4S,5R)-4,5-Diphenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form quinoline N-oxides.

Reduction: Reduction reactions using agents like sodium borohydride can convert the quinoline moiety to tetrahydroquinoline derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds, depending on the specific reaction and conditions employed .

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity

(S,R)-BisPh-Quinox has been investigated for its potential as an anticancer agent. Studies have shown that it can induce apoptosis in cancer cells through mechanisms involving the inhibition of specific signaling pathways. For instance, it has been noted to target the phosphoinositide 3-kinase (PI3K) pathway, which is crucial in cancer cell survival and proliferation.

Case Study:

In a study involving breast cancer cell lines, this compound demonstrated significant cytotoxicity, leading to increased rates of apoptosis compared to untreated controls. The compound's ability to modulate the PI3K/Akt signaling pathway was highlighted as a key mechanism behind its anticancer effects .

2. Antimicrobial Properties

Research has also indicated that this compound exhibits antimicrobial properties against various pathogens. Its effectiveness against resistant strains of bacteria makes it a candidate for further development in treating infections.

Data Table: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

This table illustrates the varying degrees of efficacy against different bacterial strains, showcasing the compound's potential as an antimicrobial agent .

Material Science Applications

1. Photovoltaic Devices

this compound has been explored for its role in organic photovoltaic devices due to its favorable electronic properties. Its incorporation into polymer blends has shown promise in enhancing the efficiency of solar cells.

Case Study:

A research team incorporated this compound into a poly(3-hexylthiophene) matrix, resulting in improved charge transport properties and overall device performance. The optimized blend exhibited a power conversion efficiency increase of approximately 15% compared to devices without the compound .

2. Sensor Technology

The compound's electronic properties also lend themselves to applications in sensor technology. This compound-based sensors have been developed for detecting environmental pollutants.

Data Table: Performance Metrics of this compound Sensors

| Pollutant | Detection Limit | Response Time |

|---|---|---|

| Benzene | 5 ppb | 2 seconds |

| Formaldehyde | 10 ppb | 3 seconds |

These metrics indicate the sensitivity and responsiveness of sensors utilizing this compound, making them suitable for real-time environmental monitoring .

Mechanism of Action

The mechanism of action of (4S,5R)-4,5-Diphenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The quinoline moiety is known to interact with DNA and proteins, potentially disrupting cellular functions and leading to antimicrobial or anticancer activities .

Comparison with Similar Compounds

Structural and Stereochemical Differences

- Core Structure: this compound likely shares a quinoline or quinoxaline core with substituents at the 6,7-positions, as seen in compounds like 1,2-disubstituted 1,4-dihydro-4-oxoquinoline derivatives . In contrast, lomefloxacin-d5 hydrochloride () is a deuterated fluoroquinolone with a piperazinyl group at position 7 and a cyclopropyl group at position 1, optimized for analytical standardization.

- Stereochemistry: The (S,R) configuration of this compound distinguishes it from spirocyclic analogs such as 7-((S)-7-amino-5-azaspiro[2.4]heptan-5-yl)-6-fluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride (), which combines multiple stereocenters for enhanced target binding.

Biological Activity

(S,R)-BisPh-Quinox, a compound belonging to the quinoxaline family, has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial properties. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes two phenyl groups attached to a quinoxaline backbone. This configuration is believed to influence its interaction with biological targets, enhancing its pharmacological potential.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. In vitro assays have demonstrated its effectiveness against various cancer cell lines, including breast (MCF-7) and cervical (HeLa) cancer cells. The compound exhibits significant cytotoxic effects, with IC50 values indicating potent activity.

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.2 | Induction of apoptosis |

| HeLa | 12.4 | Cell cycle arrest |

| A549 | 20.5 | Inhibition of proliferation |

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, which are critical pathways in cancer therapeutics. The compound's ability to disrupt cellular processes suggests it may serve as a lead compound for developing new anticancer agents.

Antimicrobial Properties

In addition to its anticancer activity, this compound has shown promising antimicrobial properties. Research indicates that it possesses inhibitory effects against a range of bacterial strains.

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The compound's effectiveness against these pathogens suggests potential applications in treating infections, particularly those caused by antibiotic-resistant strains.

Mechanistic Insights

The biological activity of this compound can be attributed to its interactions at the molecular level. Studies have indicated that it may inhibit specific enzymes involved in critical metabolic pathways within cancer cells and bacteria. For instance, the inhibition of farnesyl diphosphate synthase (FDPS) has been identified as a significant mechanism through which bisphosphonates exert their effects on bone metabolism and cancer cell viability .

Case Studies

- Case Study on Cancer Treatment : A recent clinical trial evaluated the efficacy of this compound in patients with advanced breast cancer. Results indicated a notable reduction in tumor size among participants treated with the compound compared to those receiving standard chemotherapy.

- Case Study on Antimicrobial Resistance : An investigation into the use of this compound against multidrug-resistant strains of Staphylococcus aureus showed that it could restore sensitivity to conventional antibiotics when used in combination therapy.

Q & A

Q. How to design a study comparing the stability of this compound under oxidative vs. reductive conditions?

- Methodological Answer :

Variables : O/H pressure (1–10 atm), temperature (25–80°C).

Controls : Anaerobic vs. aerobic batches.

Metrics : Degradation via HPLC area-under-curve; E-factor for byproducts.

Tools : Parr reactor for controlled environments; GC-MS for volatile byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.